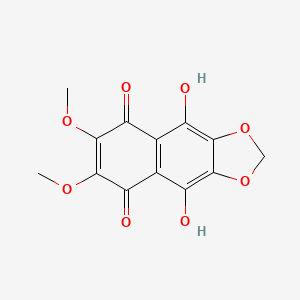

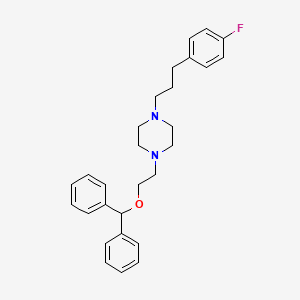

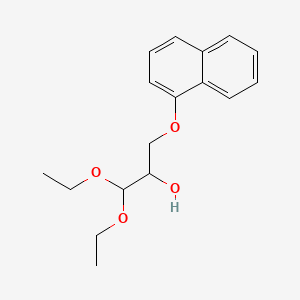

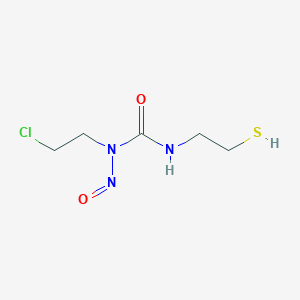

![molecular formula C22H22O8 B1209430 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one CAS No. 4354-76-1](/img/structure/B1209430.png)

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

Descripción general

Descripción

The compound belongs to a class of organic molecules that exhibit a complex structure incorporating multiple functional groups and ring systems. This complexity suggests a potential for diverse chemical properties and biological activity. It shares structural features with benzodioxoles and benzofurans, which are known for their presence in various natural products and synthetic compounds with significant pharmaceutical applications.

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multi-step organic reactions, starting from simpler precursors. For similar compounds, key steps may include the formation of benzodioxole and benzofuran rings, followed by the introduction of hydroxy and methoxy groups through electrophilic aromatic substitution or via nucleophilic substitution reactions. For instance, the Heck reaction and Stetter reaction have been utilized in the synthesis of related structures, indicating the potential use of palladium-catalyzed coupling and aldehyde condensation strategies (Hasebein et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of complex organic compounds is typically carried out using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods allow for the determination of the molecular framework, functional group orientation, and stereochemistry. For compounds containing benzodioxole and benzofuran units, intramolecular hydrogen bonding and pi-pi stacking interactions are common structural features that influence the molecular conformation and stability (Low et al., 2002).

Aplicaciones Científicas De Investigación

Antibacterial Activity

A study by Velpula et al. (2015) demonstrated the antibacterial properties of compounds closely related to 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one. This research synthesized a series of compounds through a one-pot multicomponent reaction and found that specific derivatives showed broad-spectrum antibacterial activity against various bacterial strains, including S. aureus, B. thuringiensis, E. coli, and K. pneumoniae. These findings highlight the potential of such compounds in developing new antibacterial agents (Velpula et al., 2015).

Molecular Structure and Conformation

Cuervo et al. (2009) investigated the conformation and configurational disorder of a compound structurally similar to 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one. The study focused on understanding the molecular structure through hydrogen bonding and pi-pi stacking interactions, providing insights into the stability and behavior of such compounds at the molecular level (Cuervo et al., 2009).

Potential in Polymer Science

Kumbaraci et al. (2012) explored the use of a 1,3-benzodioxole derivative (related to the compound ) as a photoinitiator for free radical polymerization. This research highlights the application of such compounds in polymer science, particularly in initiating polymerization reactions upon light exposure. This opens up possibilities for their use in developing new materials and coatings (Kumbaraci et al., 2012).

Antimitotic and Vascular Disrupting Properties

A study by Chang et al. (2014) on 2-hydroxy-3,4,5-trimethoxybenzophenones, which share structural similarities with the compound , revealed significant antiproliferative activity against cancer cells. These compounds exhibited affinity for tubulin, a protein critical in cell division, and showed properties of disrupting blood vessels in tumor models. This suggests potential applications in cancer therapy, particularly as antimitotic and vascular disrupting agents (Chang et al., 2014).

Anticancer Agent Separation

Shinde et al. (2007) focused on the separation of enantiomers of a novel anticancer agent structurally similar to 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one. This study highlights the importance of stereochemistry in the medicinal application of such compounds, with implications for the development and optimization of anticancer drugs (Shinde et al., 2007).

Corrosion Inhibition

Research by Chafiq et al. (2020) explored the use of compounds similar to the one as corrosion inhibitors. The study demonstrated that these compounds effectively protect mild steel in acidic environments, which is significant for industrial applications where corrosion resistance is critical (Chafiq et al., 2020).

Propiedades

IUPAC Name |

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347791 | |

| Record name | 5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

CAS RN |

4354-76-1 | |

| Record name | Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

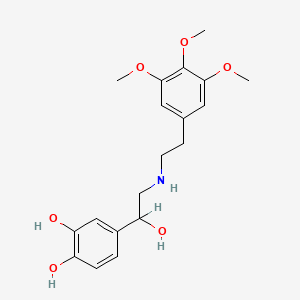

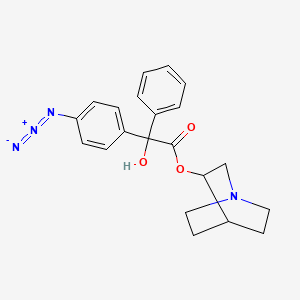

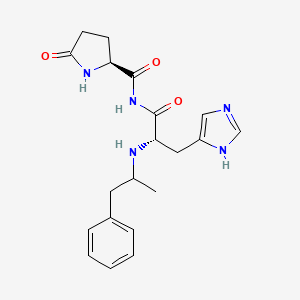

![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)